5-Formyl-6-hydroxy-2-naphthonitrile

Descripción

The Strategic Importance of Naphthalene (B1677914) Scaffolds in Organic Synthesis

The naphthalene scaffold is a privileged structure in organic chemistry, frequently appearing in natural products, pharmaceuticals, and functional materials. ekb.egresearchgate.net Its rigid, planar geometry and extended π-electron system provide a robust framework for the construction of complex molecular architectures. The two fused benzene (B151609) rings offer multiple sites for functionalization, allowing for precise control over the spatial arrangement of substituents and, consequently, the molecule's properties.

In drug discovery, the naphthalene core is found in a variety of approved therapeutic agents, including the anti-inflammatory drug Naproxen and the antifungal agent Naftifine. ekb.egnih.gov The lipophilic nature of the naphthalene ring can enhance a molecule's ability to cross cell membranes, a crucial factor in drug design. Furthermore, the scaffold's inherent fluorescence is often exploited in the development of chemical sensors and imaging agents. The ability to introduce various functional groups onto the naphthalene ring system allows chemists to fine-tune the electronic and steric properties of the resulting molecules, making it a versatile platform for creating compounds with a wide range of biological activities. ekb.egijpsjournal.com

Elucidation of the Structural Significance of 5-Formyl-6-hydroxy-2-naphthonitrile within the Naphthonitrile Class

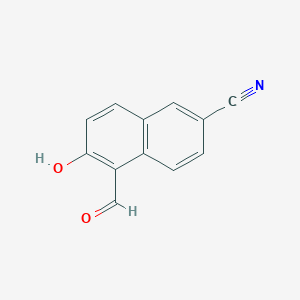

This compound is a multifunctional naphthalene derivative with the chemical formula C₁₂H₇NO₂. chemspider.com Its structure is distinguished by the presence of three key functional groups attached to the naphthalene core: a formyl group (-CHO) at the 5-position, a hydroxyl group (-OH) at the 6-position, and a nitrile group (-CN) at the 2-position.

The strategic placement of these functional groups confers unique reactivity and potential applications to the molecule. The hydroxyl group can act as a hydrogen bond donor, influencing the molecule's solubility and its interactions with biological targets. The adjacent formyl group, an electron-withdrawing group, can participate in various chemical reactions, including the formation of Schiff bases and other condensation products. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The interplay of these functionalities makes this compound a valuable intermediate in the synthesis of more complex heterocyclic compounds and a candidate for investigation in materials science and medicinal chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 5-formyl-6-hydroxynaphthalene-2-carbonitrile | C₁₂H₇NO₂ | 197.19 |

| 6-Hydroxy-2-naphthonitrile | 6-hydroxynaphthalene-2-carbonitrile | C₁₁H₇NO | 169.18 nih.gov |

| Formyl naphthalene-2-carboxylate | formyl naphthalene-2-carboxylate | C₁₂H₈O₃ | 200.19 nih.gov |

Note: Data for this compound is based on its chemical structure, while data for related compounds is sourced from public databases.

Historical Context and Evolution of Formylated Naphthalene Chemistry

The formylation of naphthalene, the introduction of a formyl group onto the naphthalene ring, is a fundamental transformation in organic chemistry. Early methods for formylation, such as the Gattermann reaction, utilized hydrogen cyanide and a Lewis acid catalyst. rsc.org Over the years, safer and more efficient methods have been developed, including the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), and the Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid. rsc.org

The position of formylation on the naphthalene ring is influenced by both steric and electronic factors, as well as reaction conditions. Electrophilic substitution reactions on naphthalene, such as formylation, generally favor the α-position (positions 1, 4, 5, and 8) over the β-position (positions 2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediate. youtube.com However, the presence of directing groups on the naphthalene ring can significantly influence the regioselectivity of the reaction. For instance, the synthesis of this compound would likely involve the formylation of a 6-hydroxy-2-naphthonitrile precursor, where the hydroxyl group directs the incoming formyl group to the adjacent 5-position. The continued development of formylation methodologies has been crucial for the synthesis of a wide array of naphthaldehyde derivatives, which serve as key intermediates in the production of dyes, polymers, and pharmaceuticals. rsc.orgresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

5-formyl-6-hydroxynaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-6-8-1-3-10-9(5-8)2-4-12(15)11(10)7-14/h1-5,7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVNXLJVHKIAIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=O)O)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Formyl 6 Hydroxy 2 Naphthonitrile

Comprehensive Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-Formyl-6-hydroxy-2-naphthonitrile (I) identifies the key precursor, 6-hydroxy-2-naphthonitrile (II), as a logical starting point. The primary disconnection involves the formyl group at the C5 position. This suggests a formylation reaction as the final step in the synthesis. The hydroxyl group at C6 is a strong activating group and ortho-, para-director. Given that the formyl group is ortho to the hydroxyl group, a regioselective electrophilic aromatic substitution, such as a Vilsmeier-Haack or Duff reaction, is a highly plausible forward synthetic step.

The intermediate, 6-hydroxy-2-naphthonitrile (II), can be further disconnected. A logical approach is the conversion of an amino group to a nitrile via a Sandmeyer reaction, pointing to 6-amino-2-naphthol as a potential precursor. Alternatively, the nitrile group could be introduced through cyanation of a suitable leaving group, such as a halogen, at the C2 position of a 6-hydroxynaphthalene derivative. This strategic breakdown allows for a flexible and convergent approach to the target molecule.

Direct Synthesis Routes via Formylation Strategies

Direct formylation of the advanced intermediate 6-hydroxy-2-naphthonitrile is the most straightforward approach to the target compound. The success of this strategy hinges on the regioselectivity of the formylation reaction, driven by the directing effects of the substituents on the naphthalene (B1677914) ring.

Regioselective Vilsmeier-Haack Formylation Approaches

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride to generate an electrophilic Vilsmeier reagent (a chloroiminium ion). wikipedia.org This reagent then attacks the electron-rich naphthalene ring.

In the case of 6-hydroxy-2-naphthonitrile, the potent activating and ortho-directing hydroxyl group at C6 preferentially directs the electrophilic Vilsmeier reagent to the adjacent, sterically accessible C5 position. The electron-withdrawing nitrile group at C2 deactivates the ring it is attached to, further favoring substitution on the other ring. This inherent electronic bias makes the Vilsmeier-Haack reaction a highly effective and regioselective method for the synthesis of this compound. thieme-connect.de The reaction is typically performed at elevated temperatures, and subsequent hydrolysis of the intermediate iminium ion yields the desired aldehyde. wikipedia.org

Alternative Formylation Protocols for Naphthalene Derivatives

While the Vilsmeier-Haack reaction is highly suitable, other formylation methods can be applied to naphthol derivatives. These alternatives can be useful if specific reaction conditions or reagent sensitivities need to be considered.

One notable method is the Duff reaction , which employs hexamethylenetetramine as the formylating agent in an acidic medium, such as trifluoroacetic acid or a glyceroboric acid mixture. thieme-connect.de This reaction is particularly effective for highly activated substrates like phenols and naphthols, yielding ortho-hydroxyaldehydes. thieme-connect.de

Another approach involves the use of paraformaldehyde with a catalyst. A patented method describes the formylation of naphthol derivatives using paraformaldehyde in acetic acid with a catalyst like ammonium (B1175870) bromide or tetrabutylammonium (B224687) iodide, achieving good yields of ortho-hydroxynaphthaldehyde compounds. google.com This method has been shown to be effective for various substituted naphthols, including 6-bromo-2-naphthol (B32079) and 5-nitro-1-naphthol. google.com

The Reimer-Tiemann reaction , using chloroform (B151607) and a strong base, is a classic method for ortho-formylating phenols but is often less regioselective and can result in lower yields compared to modern methods. For complex substrates like substituted naphthols, controlling the regioselectivity can be challenging.

A comparison of these methods highlights the advantages of the Vilsmeier-Haack reaction for this specific transformation.

| Formylation Method | Formylating Agent | Typical Conditions | Selectivity for Naphthols |

| Vilsmeier-Haack | DMF / POCl₃ | Elevated temperature | High ortho-selectivity to activating groups |

| Duff Reaction | Hexamethylenetetramine | Acidic (TFA, glyceroboric acid) | High ortho-selectivity to activating groups |

| Paraformaldehyde/Acid | Paraformaldehyde | Acetic acid, catalyst (e.g., NH₄Br) | Good ortho-selectivity |

| Reimer-Tiemann | Chloroform / Base | Strong base (e.g., NaOH) | Can give mixtures of ortho and para isomers |

Multi-Step Synthetic Sequences from Precursor Molecules

Constructing the target molecule from simpler, more readily available starting materials involves a multi-step sequence where the key intermediate, 6-hydroxy-2-naphthonitrile, is first synthesized and then subjected to formylation.

Synthesis of 6-Hydroxy-2-naphthonitrile as a Key Intermediate

6-Hydroxy-2-naphthonitrile (also known as 6-cyano-2-naphthol) is a crucial building block for the synthesis of the target compound. sigmaaldrich.comcymitquimica.comcymitquimica.comchemnet.com Its synthesis can be achieved through several established routes. A common method involves the cyanation of a pre-functionalized naphthalene core. For instance, starting from 6-bromo-2-naphthol, a nucleophilic substitution of the bromide with a cyanide source, such as copper(I) cyanide (a Rosenmund-von Braun reaction) or zinc cyanide with a palladium catalyst, can yield the desired nitrile.

Another versatile method is the Sandmeyer reaction, which begins with an amino-substituted naphthalene. For example, 6-amino-2-naphthol can be diazotized using sodium nitrite (B80452) in an acidic solution, followed by treatment with a copper(I) cyanide solution to introduce the nitrile group at the C2 position. The choice of route often depends on the availability and cost of the starting materials. The resulting 6-hydroxy-2-naphthonitrile is a stable, crystalline solid. sigmaaldrich.com

Incorporation of the Formyl Group into Naphthol and Naphthonitrile Frameworks

The final and critical step is the introduction of the formyl group at the C5 position. As discussed in section 2.2, this is an electrophilic aromatic substitution on the 6-hydroxy-2-naphthonitrile intermediate. The powerful ortho-directing influence of the C6 hydroxyl group is the primary factor governing the regiochemical outcome of this reaction. orgsyn.org

The electron density of the naphthalene system is significantly increased by the lone pairs of the hydroxyl group, particularly at the ortho (C5, C7) and para (C4) positions. However, the C5 position is generally favored for electrophilic attack over the C7 position due to steric and electronic factors. The presence of the deactivating nitrile group on the other ring further ensures that the substitution occurs on the hydroxyl-bearing ring.

The Vilsmeier-Haack reaction remains the most reliable and high-yielding method for this specific transformation. The reaction conditions—typically involving DMF and POCl₃ followed by aqueous workup—are well-tolerated by both the hydroxyl and nitrile functional groups, leading directly to this compound.

Utilization of Cyano-Group Introduction Methodologies

The introduction of a cyano (-CN) group is a fundamental transformation in organic synthesis, as the nitrile functionality can be converted into various other groups, including amines, carboxylic acids, and aldehydes. researchgate.net For the synthesis of naphthonitriles, and specifically the precursor 6-hydroxy-2-naphthonitrile cymitquimica.comnih.gov, several methods for cyanation of the naphthalene ring are employed.

Historically, the Rosenmund–von Braun reaction, which involves the high-temperature reaction of an aryl halide with copper(I) cyanide, was a common method. thieme-connect.de However, this reaction often requires harsh conditions and can be complicated by workup procedures. thieme-connect.de

More contemporary and milder approaches rely on transition metal-catalyzed cross-coupling reactions. Palladium- and nickel-catalyzed cyanation of aryl halides and triflates (sulfonate esters) have become powerful tools. thieme-connect.degoogle.comnih.gov These reactions can proceed at lower temperatures and tolerate a wider range of functional groups. organic-chemistry.org For instance, aryl bromides can be converted to the corresponding nitriles using a palladium catalyst, a cyanide source like zinc cyanide (Zn(CN)₂), and a suitable ligand in an aqueous solvent mixture. organic-chemistry.org The use of aryl triflates, which can be prepared from phenols, as coupling partners is also a viable strategy. google.comnih.gov

Another innovative approach involves the use of less toxic cyanating agents. Instead of traditional metal cyanide salts, which are highly toxic, methods have been developed that use organic nitriles, such as butyronitrile (B89842) or acetonitrile (B52724), as the cyanide source through a transition-metal-catalyzed C-CN bond cleavage process. google.comnih.govresearchgate.net One specific method for the synthesis of the parent compound, this compound, involves the formylation of 6-hydroxy-2-naphthonitrile, which itself is a commercially available or synthetically accessible starting material. cymitquimica.com The formylation can be achieved using methods like the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide).

| Method | Catalyst/Reagent | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Rosenmund-von Braun | Copper(I) Cyanide (CuCN) | Aryl Halide | High temperatures, classic method. | thieme-connect.de |

| Palladium-Catalyzed Cyanation | Pd(0) complexes, Zn(CN)₂ | Aryl Halide/Triflate | Mild conditions (rt to 40 °C), broad scope, aqueous media compatible. | nih.govorganic-chemistry.org |

| Nickel-Catalyzed Cyanation | Ni(cod)₂, Ligand, Et₃N | Aryl Chloride/Triflate | Uses less toxic butyronitrile as CN source. | google.com |

| Nickel-Catalyzed Cyanation | Ni(MeCN)₆₂, Ligand | Aryl Halide/Triflate | Uses acetonitrile as CN source via C-CN bond cleavage. | nih.gov |

Catalytic Approaches in Naphthonitrile Synthesis

Catalysis is central to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity, often under mild conditions. numberanalytics.comnih.gov Both transition metal catalysis and organocatalysis play significant roles in the functionalization of aromatic systems like naphthalene.

Transition metal catalysts, particularly those based on palladium, nickel, and rhodium, are indispensable for the selective functionalization of the naphthalene core. mdpi.com These catalysts facilitate cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds, which are essential for building substituted naphthalenes. numberanalytics.com

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely used to introduce various substituents onto a pre-existing naphthalene ring. numberanalytics.com For the synthesis of naphthonitriles, palladium- and nickel-catalyzed cyanation reactions are directly applicable, allowing for the introduction of the nitrile group onto a functionalized naphthalene halide or triflate. nih.govorganic-chemistry.orgnih.gov For example, a 6-hydroxynaphthyl triflate could be subjected to a palladium-catalyzed cyanation to install the nitrile at the 2-position.

Recent advances have also focused on the direct C-H functionalization of naphthalenes, which avoids the need to pre-install a halide or triflate leaving group. Ruthenium catalysts, assisted by a directing group, have been shown to selectively functionalize the remote C5 position of the naphthalene ring. acs.org This strategy offers a highly efficient and atom-economical route to 1,5-disubstituted naphthalenes, a pattern present in the target molecule. acs.org Such a strategy could potentially be adapted to introduce the formyl group at the C5 position of a 2-cyano-6-hydroxynaphthalene precursor.

| Catalyst System | Reaction Type | Application in Naphthalene Synthesis | Reference |

|---|---|---|---|

| Palladium(0)/Ligand | Cross-Coupling (e.g., Suzuki, Heck, Cyanation) | Introduction of carbon or nitrile groups onto naphthyl halides/triflates. | organic-chemistry.orgnumberanalytics.com |

| Nickel(0)/Ligand | Cross-Coupling (e.g., Cyanation) | Cyanation of less reactive aryl chlorides and triflates. | nih.govresearchgate.net |

| Ruthenium/Phosphine Ligand | Directed C-H Functionalization | Selective functionalization at the C5 position of naphthalene derivatives. | acs.org |

| Cobalt(III) | Cross-Dehydrogenative Coupling | Intramolecular cyclization to form indole (B1671886) structures from ortho-alkenylanilines, demonstrating C-H activation potential. | mdpi.com |

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful field in synthesis, complementing transition metal catalysis. nih.gov A key advantage is the ability to perform asymmetric transformations, generating chiral products with high enantioselectivity. youtube.comyoutube.com While this compound is not chiral, organocatalytic principles can be applied to achieve highly selective transformations on the naphthalene scaffold.

Common activation modes in organocatalysis include enamine and iminium ion catalysis, often employing amino acids like proline or its derivatives. youtube.comuni-regensburg.de These methods are highly effective for reactions involving carbonyl compounds. For instance, an organocatalyst could be employed for a selective formylation reaction or for the introduction of other functional groups under mild conditions. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are another major class of organocatalysts capable of activating substrates through hydrogen bonding. beilstein-journals.orgnih.gov These could be used to control the regioselectivity of electrophilic substitution on the electron-rich hydroxynaphthalene ring system. While direct organocatalytic synthesis of this specific naphthonitrile is not widely documented, the principles offer promising avenues for selective and metal-free functionalization steps. beilstein-journals.orgresearchgate.net

Green Chemistry Principles in the Synthesis of Naphthonitrile Compounds

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of complex molecules like substituted naphthonitriles to improve safety, efficiency, and environmental impact. youtube.com

Key green chemistry strategies relevant to naphthonitrile synthesis include:

Catalysis over Stoichiometric Reagents: The use of catalytic methods, both transition metal-based and organocatalytic, is inherently greener than using stoichiometric reagents because it reduces waste. youtube.com Catalytic cyanations are a prime example, minimizing the amount of metal and ligand required.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle. youtube.com Direct C-H functionalization reactions are particularly advantageous in this regard as they avoid the generation of waste from leaving groups. acs.org

Use of Safer Solvents: Many traditional organic reactions use volatile and hazardous solvents. Research has focused on replacing these with greener alternatives. For example, palladium-catalyzed cyanations have been successfully performed in water or aqueous mixtures, which are non-toxic and non-flammable. nih.govorganic-chemistry.org Ionic liquids, which have negligible vapor pressure, have also been used as recyclable catalysts and solvents for naphthalene synthesis. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Mild catalytic methods, such as the room-temperature cyanation protocols, contribute to greener processes. nih.govorganic-chemistry.org

Use of Less Hazardous Reagents: A major green advancement in nitrile synthesis is the move away from highly toxic cyanide salts like KCN or NaCN. google.com Methods that use more benign cyanide sources, such as organic nitriles or safer, easy-to-handle solids like zinc cyanide, represent a significant improvement in safety. google.comorganic-chemistry.org Furthermore, electrochemical methods, which use renewable electricity as a "reagent," are emerging as a green alternative for synthesizing heterocyclic compounds and could be adapted for naphthonitrile synthesis. rsc.org

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization Chemistry of 5 Formyl 6 Hydroxy 2 Naphthonitrile

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) at the 5-position of the naphthalene (B1677914) ring is a key site for a variety of chemical reactions, including nucleophilic additions, oxidations, reductions, and condensation reactions.

Nucleophilic Addition Reactions (e.g., Hydrazone Formation)

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles. A prominent example of this is the reaction with hydrazine (B178648) and its derivatives to form hydrazones. These reactions typically proceed by the addition of the nucleophilic nitrogen of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. bohrium.comwikipedia.orgmdpi.com

The general reaction involves treating 5-Formyl-6-hydroxy-2-naphthonitrile with a hydrazine derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine, in a suitable solvent like ethanol. The mixture is often heated under reflux to drive the reaction to completion. researchgate.netrsc.org The resulting hydrazone derivatives are often crystalline solids and are of interest for their potential biological activities. bohrium.comresearchgate.net

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Hydrazine | (E)-(6-hydroxy-5-(hydrazonomethyl)naphthalen-2-yl)carbonitrile |

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to a carboxylic acid. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are commonly employed for this transformation. libretexts.org The reaction is typically carried out in a suitable solvent, and the conditions can be adjusted to be acidic or basic. libretexts.org Under basic conditions, the corresponding carboxylate salt is initially formed, which upon acidification yields the carboxylic acid. libretexts.org

The oxidation of this compound with potassium permanganate would yield 5-carboxy-6-hydroxy-2-naphthonitrile. This transformation is a valuable step in the synthesis of more complex derivatives. libretexts.orgmasterorganicchemistry.com

Table 2: Oxidation of the Aldehyde Group

| Starting Material | Oxidizing Agent | Product |

|---|

Reduction Reactions to Alcohols

The formyl group can be reduced to a primary alcohol, yielding a hydroxymethyl group. khanacademy.org Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose due to its mild nature and selectivity for aldehydes and ketones. masterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol.

The reduction of this compound with sodium borohydride would produce 5-(hydroxymethyl)-6-hydroxy-2-naphthonitrile. This reaction provides a route to derivatives with an additional hydroxyl functionality.

Table 3: Reduction of the Aldehyde Group

| Starting Material | Reducing Agent | Product |

|---|

Knoevenagel Condensation and Related Carbonyl Condensations

The aldehyde group of this compound can participate in Knoevenagel condensation reactions. This type of reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a weak basic catalyst. thermofisher.commychemblog.com

Typical active methylene compounds include malononitrile (B47326), diethyl malonate, and ethyl cyanoacetate. mychemblog.comorganic-chemistry.org The reaction is often catalyzed by a weak base such as piperidine (B6355638) or an ammonium (B1175870) salt. mychemblog.com The initial product is an α,β-unsaturated compound, which is the result of a dehydration step following the initial addition. mychemblog.com This reaction is a powerful tool for carbon-carbon bond formation. rsc.org

Table 4: Knoevenagel Condensation

| Reactant | Active Methylene Compound | Catalyst | Product Type |

|---|---|---|---|

| This compound | Malononitrile | Piperidine | α,β-Unsaturated dinitrile |

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group (-OH) at the 6-position is phenolic in nature, which imparts it with acidic properties and allows it to undergo a variety of substitution reactions.

Etherification Reactions

The phenolic hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group by a strong base to form a phenoxide ion, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction.

To carry out this transformation on this compound, the compound would first be treated with a base like sodium hydride or potassium carbonate to generate the corresponding sodium or potassium phenoxide. This is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether derivative. This reaction is a fundamental method for the synthesis of both symmetrical and asymmetrical ethers.

Table 5: Williamson Ether Synthesis

| Reactant | Base | Alkylating Agent | Product Type |

|---|---|---|---|

| This compound | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 5-Formyl-6-methoxy-2-naphthonitrile |

Esterification and Acylation Reactions

The phenolic hydroxyl group at the C-6 position is a prime site for esterification and acylation reactions. These reactions are fundamental in modifying the molecule's properties, such as solubility and potential biological activity.

The esterification of phenolic hydroxyl groups is a well-established transformation. researchgate.net In the context of molecules similar to this compound, such as 6-hydroxy-2-naphthoic acid, the hydroxyl group can be readily esterified. researchgate.net This is typically achieved by reacting the phenol (B47542) with a carboxylic acid or its more reactive derivatives, like acyl chlorides or anhydrides, often in the presence of a catalyst. For instance, enzymatic catalysis using lipases has been shown to be effective for the selective esterification of phenolic compounds. nih.gov

The general conditions for these reactions are presented in the table below. The choice of reagent and conditions can influence the chemoselectivity of the reaction, which is crucial given the presence of other reactive sites in the molecule. nih.gov

| Reaction Type | Reagent | Catalyst/Conditions | Product |

| Esterification | Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), heat | Naphthyl ester |

| Acylation | Acyl Chloride | Base (e.g., pyridine) | Naphthyl ester |

| Acylation | Acetic Anhydride | Acid or base catalyst | Naphthyl acetate |

This table presents generalized reaction conditions for the esterification and acylation of phenolic compounds and may require optimization for this compound.

Electrophilic Substitution on the Activated Aromatic Ring

The naphthalene ring system of this compound is activated towards electrophilic substitution by the electron-donating hydroxyl group. The directing effect of the substituents plays a critical role in determining the position of incoming electrophiles. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. In this molecule, the C-5 and C-7 positions are ortho to the hydroxyl group.

A pertinent example of electrophilic substitution on a related scaffold is the regioselective bromination of 6-hydroxytetrahydroisoquinolines, where bromine is introduced at the position ortho to the hydroxyl group. researchgate.net This suggests that electrophilic substitution on this compound would likely occur at the C-7 position, as the C-5 position is already occupied by the formyl group.

Key electrophilic substitution reactions are summarized in the table below.

| Reaction Type | Reagent | Catalyst | Potential Product |

| Bromination | Br₂ | Lewis acid (e.g., FeBr₃) | 7-Bromo-5-formyl-6-hydroxy-2-naphthonitrile |

| Nitration | HNO₃ | H₂SO₄ | 7-Nitro-5-formyl-6-hydroxy-2-naphthonitrile |

| Friedel-Crafts Acylation | Acyl Chloride | AlCl₃ | 7-Acyl-5-formyl-6-hydroxy-2-naphthonitrile |

This table outlines potential electrophilic substitution reactions. The regioselectivity would need to be experimentally verified.

Reactivity of the Nitrile Functional Group

The nitrile group at the C-2 position offers another avenue for chemical modification, including hydrolysis, reduction, and participation in cycloaddition reactions.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as hydrochloric acid or sulfuric acid. numberanalytics.com This process proceeds through an amide intermediate to furnish the corresponding carboxylic acid. numberanalytics.com

Base-catalyzed hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base like sodium hydroxide. libretexts.orgnih.gov This initially produces the carboxylate salt, which upon acidification yields the carboxylic acid. libretexts.org It is sometimes possible to stop the reaction at the amide stage under controlled basic conditions. nih.gov The selective hydrolysis of nitriles to amides can be achieved using specific catalysts. researchgate.net

| Hydrolysis Condition | Reagent | Product |

| Acidic | H₃O⁺, heat | 5-Formyl-6-hydroxy-2-naphthoic acid |

| Basic (followed by acidification) | 1. NaOH, H₂O, heat 2. H₃O⁺ | 5-Formyl-6-hydroxy-2-naphthoic acid |

| Selective to Amide | Controlled basic conditions or specific catalysts | 5-Formyl-6-hydroxy-2-naphthamide |

This table details the expected products from the hydrolysis of the nitrile group.

Reduction to Amines

The nitrile group can be reduced to a primary amine using various reducing agents. rsc.orgwikipedia.org Common methods include catalytic hydrogenation and reduction with metal hydrides. rsc.orgwikipedia.org

Catalytic hydrogenation is often performed using catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum oxide under a hydrogen atmosphere. wikipedia.org The choice of catalyst and reaction conditions is crucial to avoid the formation of secondary and tertiary amines as byproducts. rsc.org

Metal hydrides such as lithium aluminum hydride (LiAlH₄) are powerful reducing agents that effectively convert nitriles to primary amines. rsc.org However, a significant challenge in the case of this compound is the potential for the simultaneous reduction of the formyl group. One source suggests that the selective reduction of a nitrile in the presence of an aldehyde is not possible with diisopropylaminoborane. nih.gov This highlights the need for chemoselective reducing agents or protection of the aldehyde group to achieve the desired transformation. Despite this challenge, other research indicates that chemoselective reduction of nitriles in the presence of other functional groups is possible under specific conditions. nih.govresearchgate.net

| Reduction Method | Reagent | Potential Product |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | 5-Formyl-6-hydroxy-2-(aminomethyl)naphthalene |

| Metal Hydride Reduction | LiAlH₄ | 5-Formyl-6-hydroxy-2-(aminomethyl)naphthalene |

This table outlines potential reduction reactions of the nitrile group. Chemoselectivity with respect to the formyl group is a key consideration.

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

The nitrile group, particularly when activated by electron-withdrawing groups, can participate as a dipolarophile in [3+2] dipolar cycloaddition reactions. nih.gov This type of reaction involves a 1,3-dipole reacting with a double or triple bond to form a five-membered heterocyclic ring. nih.gov

In the context of this compound, the nitrile group is attached to an electron-rich naphthalene ring, which may influence its reactivity as a dipolarophile. However, the formyl group at the C-5 position is electron-withdrawing and could enhance the dipolarophilic character of the nitrile. The reaction of nitriles with 1,3-dipoles such as azides or nitrile oxides can lead to the formation of important heterocyclic structures like triazoles or oxadiazoles, respectively. rsc.orgrsc.org The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile. rsc.org

Inverse electron-demand 1,3-dipolar cycloadditions, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile, have also been reported. rsc.org

Multi-functional Group Transformations and Selective Reactions

The presence of three distinct functional groups in this compound makes chemoselectivity a paramount concern in its derivatization. The ability to selectively modify one functional group while leaving the others intact is crucial for the synthesis of complex target molecules.

Achieving such selectivity often requires careful choice of reagents and reaction conditions. For example, the protection of more reactive functional groups is a common strategy. The formyl group could be protected as an acetal (B89532) to prevent its reduction during the conversion of the nitrile to an amine. Similarly, the hydroxyl group could be protected as a silyl (B83357) ether or another suitable protecting group before performing reactions that are incompatible with a free phenol.

The development of chemoselective catalysts and reagents is an active area of research. For instance, specific catalysts have been developed for the selective reduction of nitriles in the presence of other reducible functional groups. nih.govresearchgate.net Likewise, methods for the selective esterification of phenols in the presence of other nucleophilic groups have been reported. researchgate.net The successful and predictable derivatization of this compound hinges on the judicious application of these principles of selective organic synthesis.

Chemo- and Regioselectivity in Complex Derivatizations

The chemical behavior of this compound is dictated by the interplay of its three distinct functional groups: the formyl (-CHO), hydroxyl (-OH), and nitrile (-CN) moieties. This trifunctional nature makes it a versatile precursor for the synthesis of a wide array of complex heterocyclic systems. The chemo- and regioselectivity of its reactions are highly dependent on the reaction conditions and the nature of the reacting partners, allowing for controlled derivatization of the naphthalene core.

A significant area of derivatization for compounds with similar functionalities involves multicomponent reactions (MCRs). These reactions are highly efficient in building molecular complexity in a single step. For this compound, MCRs involving active methylene compounds are of particular interest.

For instance, in a reaction analogous to the synthesis of benzo[f]chromene derivatives from related naphthols, this compound can react with an aromatic aldehyde and malononitrile. nih.gov In such a reaction, the hydroxyl group of the naphthonitrile would act as a nucleophile. The reaction would likely proceed through an initial Knoevenagel condensation between the external aromatic aldehyde and malononitrile, followed by a Michael addition of the naphthol hydroxyl group and subsequent cyclization to yield a benzo[f]chromene derivative. The formyl group on the naphthonitrile itself could also participate in similar condensations.

Furthermore, the combination of the ortho-hydroxy and formyl groups allows for the synthesis of various chromene-based heterocycles. A well-established reaction in this context is the condensation with active methylene compounds like malononitrile. This reaction typically proceeds via a Knoevenagel condensation of the formyl group with the active methylene compound, followed by an intramolecular Michael addition of the hydroxyl group to the newly formed carbon-carbon double bond, leading to a chromene ring.

Based on the reactivity of similar 2-hydroxynaphthaldehydes, a three-component reaction of this compound, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a nitrogen source (like an amine or ammonium acetate) can be envisioned. researchgate.net This would lead to the formation of highly functionalized benzo[h]chromeno[2,3-b]pyridine or similar fused nitrogen-containing heterocyclic systems. The regioselectivity in these reactions is generally high, with the initial condensation occurring at the formyl group and the subsequent cyclization involving the ortho-hydroxyl group.

The following table summarizes the expected chemo- and regioselective derivatizations of this compound based on established literature for analogous compounds.

| Reagents | Expected Product Type | Key Reactive Sites Involved | Reaction Type |

| Malononitrile, Piperidine (catalyst) | 2-Amino-3-cyano-benzo[f]chromene derivative | Formyl and Hydroxyl groups | Knoevenagel condensation followed by intramolecular Michael addition |

| Aromatic Aldehyde, Malononitrile, Piperidine | Benzo[f]chromene derivative | Hydroxyl group participates in Michael addition | Multicomponent reaction |

| Active Methylene Compound (e.g., Malononitrile), Amine/Ammonium Acetate | Fused Pyridine derivative (e.g., Benzo[h]chromeno[2,3-b]pyridine) | Formyl, Hydroxyl, and Nitrile groups | Multicomponent reaction/Domino reaction |

Spectroscopic and Analytical Characterization of 5 Formyl 6 Hydroxy 2 Naphthonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR allows for the detailed mapping of the chemical environment of each atom, revealing crucial information about connectivity and stereochemistry.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) is one of the most powerful tools for determining the structure of an organic compound. The chemical shift of a proton is influenced by its local electronic environment. In the case of 5-Formyl-6-hydroxy-2-naphthonitrile, distinct chemical shifts are expected for the aromatic protons, the formyl proton, and the hydroxyl proton.

In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the hydroxyl proton (–OH) is expected to appear as a broad singlet in the downfield region, typically between δ 10.0 and 12.0 ppm, due to hydrogen bonding. The formyl proton (–CHO) of the aldehyde group is also highly deshielded and is anticipated to resonate as a singlet in the range of δ 9.5–10.0 ppm. The aromatic protons on the naphthalene (B1677914) ring system will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the characteristic aromatic region of the spectrum, generally between δ 7.0 and 9.0 ppm. The precise chemical shifts and coupling constants (J-values) for these aromatic protons would provide definitive information on their relative positions on the naphthalene core.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | 10.0 - 12.0 | broad singlet |

| -CHO | 9.5 - 10.0 | singlet |

| Aromatic-H | 7.0 - 9.0 | multiplets |

Carbon-13 NMR (¹³C NMR) Characterization

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon of the nitrile group (–CN) is expected to appear in the range of δ 115–125 ppm. The carbonyl carbon of the formyl group (–CHO) will be significantly downfield, typically between δ 190 and 200 ppm. The carbon atom attached to the hydroxyl group (C–OH) will resonate in the region of δ 150–160 ppm. The remaining aromatic carbons will produce a series of signals in the δ 110–140 ppm range. The specific chemical shifts for each of the 12 carbon atoms would provide a complete picture of the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CHO | 190 - 200 |

| C-OH | 150 - 160 |

| Aromatic-C | 110 - 140 |

| -CN | 115 - 125 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are often necessary for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be instrumental in establishing the connectivity of the protons on the naphthalene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by identifying longer-range connectivities. For instance, it could show a correlation between the formyl proton and the carbon atoms of the naphthalene ring, confirming the position of the formyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a fundamental tool for determining the molecular weight of a compound and can also provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₂H₇NO₂), the calculated exact mass of the molecular ion [M+H]⁺ is 198.0504. An experimental HRMS measurement confirming this value would provide strong evidence for the correct molecular formula.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 198.0504 |

| [M+Na]⁺ | 220.0323 |

| [M-H]⁻ | 196.0348 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which has polar hydroxyl and formyl groups, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. Common derivatizing agents include silylating agents (e.g., BSTFA, TMCS) which convert the polar –OH group into a less polar trimethylsilyl (B98337) ether.

Once the derivatized compound is introduced into the mass spectrometer, it undergoes ionization, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a "molecular fingerprint." The fragmentation pattern can be analyzed to deduce the structure of the molecule. For instance, the loss of characteristic fragments, such as the formyl group (–CHO, 29 Da) or the silyl (B83357) group from the derivatized hydroxyl, would be expected. Analysis of these fragmentation pathways provides valuable corroborating evidence for the proposed structure. The direct analysis of underivatized aromatic aldehydes and nitriles by GC-MS can also be performed, though it may be more challenging due to potential issues with peak tailing and thermal degradation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is instrumental in the identification and quantification of this compound and its derivatives in complex mixtures.

In a typical LC-MS analysis of this compound, a C18 column is often employed with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small percentage of formic acid to improve ionization. High-resolution electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the accurate mass of the molecular ion. For this compound (C₁₂H₇NO₂), the calculated mass of the protonated molecule [M+H]⁺ is 211.05 Da.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aldehydes, characteristic fragmentation includes the loss of a hydrogen radical (M-1) or a formyl group (M-29). libretexts.org In the case of this compound, cleavage of the bonds adjacent to the carbonyl group would be expected. The presence of a nitrile group and a hydroxyl group on the naphthalene ring will also influence the fragmentation pathways.

For the analysis of trace impurities, LC-MS/MS, a tandem mass spectrometry technique, offers high sensitivity and selectivity. By using multiple reaction monitoring (MRM), it is possible to achieve low limits of detection, often in the range of 0.01% for impurities.

Table 1: LC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Calculated [M+H]⁺ | 211.05 Da |

| Detection Method | High-Resolution Mass Spectrometry or Tandem Mass Spectrometry (MS/MS) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks are expected for the nitrile (C≡N) and the carbonyl (C=O) stretching vibrations. The nitrile group typically absorbs in the region of 2220-2260 cm⁻¹, and for this compound, this peak is observed around 2220 cm⁻¹. The formyl group's carbonyl stretch is expected in the range of 1680-1700 cm⁻¹, with a reported value of approximately 1680 cm⁻¹.

The hydroxyl (-OH) group will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring are observed in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | - |

| Aromatic C-H | C-H Stretch | >3000 | - |

| Nitrile (C≡N) | C≡N Stretch | 2220-2260 | ~2220 |

| Carbonyl (C=O) | C=O Stretch | 1680-1700 | ~1680 |

| Aromatic C=C | C=C Stretch | 1450-1600 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* transitions associated with the aromatic naphthalene system and the formyl and nitrile substituents.

The extended conjugation of the naphthalene ring system, along with the electron-withdrawing formyl and nitrile groups and the electron-donating hydroxyl group, influences the position and intensity of the absorption maxima (λmax). In aqueous solutions, the stability and UV-Vis spectrum of this compound can be pH-dependent. For instance, deprotonation of the hydroxyl group at higher pH values can lead to a shift in the absorption bands. A reported λmax for this compound is around 280 nm, which is monitored to assess its stability under different pH conditions.

Derivatives of this compound will exhibit different UV-Vis spectra depending on the nature and position of the substituents, which can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Table 3: UV-Vis Absorption Data for this compound

| Solvent/Condition | λmax (nm) | Reference |

| Aqueous Buffer | ~280 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state of this compound and its derivatives.

The structural information obtained from X-ray crystallography is invaluable for understanding the structure-property relationships of these compounds and for designing new derivatives with specific desired properties.

Computational Chemistry and Theoretical Investigations of 5 Formyl 6 Hydroxy 2 Naphthonitrile

Applications of 5 Formyl 6 Hydroxy 2 Naphthonitrile in Advanced Materials and Specialized Chemical Synthesis

Role as a Building Block in Functional Materials Science

Detailed research findings on the role of 5-Formyl-6-hydroxy-2-naphthonitrile as a direct precursor or building block in the development of functional materials are not substantially present in the available literature. The inherent functionalities of the molecule make it a candidate for such applications, but specific studies are required to confirm and characterize its performance in these contexts.

Precursor for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Ligands

No specific studies were identified that utilize this compound as a ligand precursor for the synthesis of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). The bifunctional nature of the molecule, possessing both formyl and hydroxyl groups, could potentially lend itself to the formation of porous crystalline structures, a key feature of COFs and MOFs. However, the existing body of research does not provide concrete examples of this application.

Development of Organic Light-Emitting Diode (OLED) Materials

Information regarding the direct use of this compound in the development of Organic Light-Emitting Diode (OLED) materials is not available in the reviewed literature. While naphthalene (B1677914) derivatives are often explored for their electroluminescent properties, specific research detailing the synthesis and characterization of OLEDs incorporating this compound is absent.

Synthesis of Aggregation-Induced Emission (AIE) Active Compounds

There is no direct evidence in the scientific literature of this compound being used for the synthesis of Aggregation-Induced Emission (AIE) active compounds. The phenomenon of AIE is of significant interest in materials science, but the connection between this specific compound and the development of AIE-active materials has not been established in published research.

Fabrication of Electronic, Optical, and Magnetic Materials

Specific research on the fabrication of electronic, optical, and magnetic materials using this compound is not currently available. The conjugated naphthalene system within the molecule suggests potential for interesting electronic and optical properties, but without experimental data, its role in these applications cannot be confirmed.

Building Blocks for Polymer Science and Liquid Crystal Materials

While the related compound 6-hydroxy-2-naphthonitrile is noted as a precursor for liquid crystal materials, there is a lack of specific information on the use of this compound as a building block in polymer science or in the synthesis of liquid crystals. The introduction of the formyl group could offer different reactive pathways for polymerization or influence the mesomorphic properties of potential liquid crystalline materials, but this has not been documented in the available literature.

Utility in the Synthesis of Complex Organic Molecules

The utility of this compound as an intermediate in the synthesis of complex organic molecules is plausible due to its multiple reactive sites. The formyl, hydroxyl, and nitrile groups can each participate in a variety of chemical transformations, making it a potentially valuable synthon. However, specific, documented examples of its use in multi-step total synthesis or the construction of intricate molecular architectures are not found in the current body of scientific literature.

Intermediate for the Synthesis of Biologically Active Compounds

The naphthalene scaffold is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals. The strategic placement of versatile functional groups on this compound makes it an attractive starting material for the construction of diverse molecular frameworks. The aldehyde can undergo a wide range of chemical transformations, including reductive amination, oxidation, and olefination, to introduce various side chains. The hydroxyl group can be alkylated or acylated to modulate the compound's physicochemical properties, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for molecular elaboration.

While specific examples detailing the direct use of this compound in the synthesis of named biologically active compounds are not extensively documented in publicly available literature, its structural components are present in various pharmacologically active molecules. For instance, naphthalene-based structures are key components in a range of therapeutics, and the ability to introduce diverse functionalities through the reactive groups of this compound suggests its potential as a versatile intermediate in medicinal chemistry.

Precursor to Scaffolds Relevant in Inhibitor Development (e.g., related to protease inhibitors)

The development of enzyme inhibitors is a cornerstone of modern drug discovery. The naphthalene core of this compound can serve as a rigid scaffold to which pharmacophoric elements can be attached to interact with the active sites of enzymes, such as proteases.

Research into the design of protease inhibitors has explored various naphthalene-containing scaffolds. For example, studies have been conducted on 1,6-substituted naphthalene derivatives as selective inhibitors of human cytomegalovirus (HCMV) protease. nih.gov While these studies may not have utilized this compound as the initial starting material, the principles of molecular recognition and the importance of the naphthalene framework are well-established. The formyl and hydroxyl groups of this compound offer convenient handles to synthesize a library of derivatives for screening against various proteases. For instance, the formyl group can be used to introduce peptidic or non-peptidic side chains that can mimic the natural substrates of proteases, while the hydroxyl group can be modified to enhance binding affinity and selectivity.

Contribution to the Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) based on Naphthonitrile Scaffolds

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1 infection. chemspider.com The development of new NNRTIs with improved potency, resistance profiles, and pharmacokinetic properties is an ongoing area of research. The naphthonitrile scaffold has emerged as a promising framework for the design of novel NNRTIs.

Several studies have focused on the design and synthesis of diarylpyrimidine (DAPY) derivatives, a well-known class of NNRTIs, incorporating a naphthalene moiety. These "naphthyl-DAPYs" have demonstrated potent activity against wild-type and mutant strains of HIV-1 reverse transcriptase. nih.gov The synthesis of such compounds often involves the coupling of a functionalized naphthalene precursor with a pyrimidine core. The nitrile group in this compound is a key feature of the naphthonitrile scaffold, and the formyl and hydroxyl groups provide the necessary reactivity to construct the larger, more complex NNRTI molecules. For instance, the formyl group could be transformed into an amine or other functional group required for coupling to the pyrimidine ring.

The following table summarizes the activity of some representative naphthyl-substituted NNRTIs, illustrating the potential of this scaffold in antiviral drug discovery.

| Compound | Target | EC₅₀ (nM) | Selectivity Index (SI) |

| Naphthyl-DAPY Derivative 1 | Wild-Type HIV-1 | 7.5 | >13333 |

| Naphthyl-DAPY Derivative 2 | Wild-Type HIV-1 | 5.2 | >19230 |

| Naphthyl-Benzophenone Derivative | Wild-Type HIV-1 | 4.8 | 10348 |

EC₅₀ represents the concentration of the compound that inhibits 50% of viral replication. The Selectivity Index is the ratio of the cytotoxic concentration to the effective concentration.

Applications in Fluorescent Probes and Sensors Development

The inherent fluorescence of the naphthalene ring system makes it an excellent platform for the development of fluorescent probes and sensors for the detection of various analytes. The photophysical properties of naphthalene derivatives can be finely tuned by the introduction of electron-donating and electron-withdrawing groups.

The this compound molecule possesses both an electron-donating hydroxyl group and electron-withdrawing formyl and nitrile groups, which can lead to interesting photophysical properties. A structurally similar compound, 1-hydroxy-2,4-diformylnaphthalene, has been successfully utilized to create a fluorescent probe for the detection of sulfite and bisulfite ions. nih.gov In this probe, the formyl group reacts with another molecule to form a larger conjugated system. The addition of the target analyte then disrupts this conjugation, leading to a detectable change in the fluorescence signal.

This example demonstrates the principle that the formyl group of a hydroxy-naphthalene derivative can be a key reactive site for the construction of a sensor molecule. It is therefore highly probable that this compound could be similarly employed to develop fluorescent probes for a variety of other ions and small molecules. The specific design of the probe would depend on the nature of the target analyte and the desired sensing mechanism.

Future Prospects and Emerging Research Areas

Sustainable and Eco-Friendly Synthetic Routes for Naphthonitrile Derivatives

The growing emphasis on environmental stewardship in the chemical industry is driving research towards greener synthetic methodologies. chemistryjournals.net Traditional organic syntheses often rely on hazardous solvents and reagents, generating substantial waste. chemistryjournals.net Green chemistry principles, which advocate for waste prevention, high atom economy, and the use of safer substances, are being applied to the synthesis of naphthonitrile derivatives. chemistryjournals.net

Future research will likely focus on replacing conventional methods for producing 5-Formyl-6-hydroxy-2-naphthonitrile and its derivatives with more sustainable alternatives. This includes:

Alternative Solvents: Moving away from volatile organic compounds towards greener options like water, supercritical fluids, or ionic liquids. chemistryjournals.net

Biocatalysis: Employing enzymes as natural catalysts to carry out reactions under mild conditions with high specificity, thereby reducing byproducts. chemistryjournals.net

Energy-Efficient Methods: Utilizing technologies such as microwave-assisted synthesis, which can dramatically decrease reaction times and energy consumption compared to conventional heating. chemistryjournals.net

Novel Reagents: A recent trend in green chemistry is the development of safe, low-cost, and environmentally benign reagents that produce non-toxic byproducts. sciencedaily.com For instance, new methods for creating other functional compounds have been designed to yield only simple salts like NaCl and KCl as byproducts, a principle that could be adapted for naphthonitrile synthesis. sciencedaily.com

Integration of this compound into Supramolecular Architectures

Supramolecular chemistry involves the self-assembly of molecules into larger, well-organized structures through non-covalent interactions. frontiersin.org The functional groups on this compound—the formyl, hydroxyl, and nitrile moieties—make it an excellent candidate for use as a building block in these architectures.

These groups can participate in:

Hydrogen Bonding: The hydroxyl group is a prime participant in hydrogen bonding, influencing binding affinity and specificity.

Coordination Chemistry: The molecule's structure allows it to coordinate with metal ions, which is a powerful strategy for designing specific supramolecular shapes due to the defined direction and valency of metal-ligand bonds. frontiersin.org

By leveraging these interactions, researchers can design and create complex, functional supramolecular systems such as macrocycles, cages, and polymers. frontiersin.org These organized assemblies are expected to exhibit emergent properties not present in the individual molecules, leading to advanced materials for sensing, catalysis, molecular recognition, and energy conversion. frontiersin.org

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

Combinatorial chemistry is a powerful strategy for accelerating the discovery of new functional molecules. nih.gov It involves the systematic and repetitive synthesis of a large number of structurally diverse compounds, known as a chemical library, from a set of common building blocks. nih.gov this compound serves as an ideal core scaffold for such a library.

The process involves:

Library Design: Designing a virtual library of potential derivatives by modifying the functional groups of the parent molecule.

Parallel Synthesis: Synthesizing hundreds or thousands of these derivatives in parallel, often on a small scale. nih.gov

High-Throughput Screening (HTS): Rapidly testing the entire library for specific biological or material properties. nih.gov

This approach significantly increases the efficiency of discovering "hit" compounds with enhanced or novel properties compared to traditional, one-by-one synthesis and testing. edelris.com By applying this to the this compound scaffold, researchers can rapidly explore its chemical space to find new molecules for drug development, specialty dyes, or advanced polymers. nih.gov

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

Understanding and controlling chemical reactions is crucial for optimizing synthesis and scaling up production. Advanced characterization techniques that allow for in-situ, real-time monitoring are becoming indispensable. spectroscopyonline.comnih.gov Such methods are vital for studying transient intermediates and reaction kinetics, which are often missed by traditional offline analysis. spectroscopyonline.com

Emerging techniques applicable to the synthesis of this compound and its derivatives include:

In-Situ Spectroscopy: Using probes to collect spectroscopic data (e.g., infrared or Raman) directly from the reaction vessel. This provides immediate feedback on the concentration of reactants, products, and intermediates. spectroscopyonline.com

Impedimetric Sensors with Machine Learning: Novel sensor platforms, such as impedimetric millifluidic sensors, can monitor physical and chemical changes in a reaction mixture in real time. nih.gov When coupled with machine learning algorithms, these sensors can accurately determine properties like particle size and concentration during nanoparticle synthesis, a technology that could be adapted to monitor the polymerization or crystallization of naphthonitrile derivatives. nih.gov

Implementing these techniques allows for better control over reaction outcomes, ensures reproducibility, and facilitates the rapid optimization of reaction conditions. spectroscopyonline.comnih.gov

Multidisciplinary Collaborations for Novel Applications

The full potential of this compound will be unlocked through collaborations across various scientific disciplines. The complexity of developing new materials and technologies from a foundational molecule necessitates a convergence of expertise.

Key collaborations include:

Organic and Green Chemists to develop sustainable synthetic routes (Section 7.1).

Materials Scientists and Physicists to design and characterize supramolecular architectures and explore their electronic and optical properties (Section 7.2).

Computational Chemists and Data Scientists to design combinatorial libraries and manage the large datasets from high-throughput screening (Section 7.3).

Analytical Chemists and Chemical Engineers to develop and implement advanced in-situ monitoring tools for process optimization and quality control (Section 7.4). spectroscopyonline.com

Biologists and Pharmacologists to investigate the therapeutic potential of new derivatives in drug discovery programs.

Such integrated efforts are essential to bridge the gap between fundamental chemical synthesis and the creation of market-ready technologies, ensuring that the promising characteristics of this compound are translated into practical and innovative applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Formyl-6-hydroxy-2-naphthonitrile, and how can reaction conditions be optimized for higher yields?

- Methodology : Begin with naphthalene derivatives (e.g., 6-hydroxy-2-naphthonitrile) as precursors. Introduce the formyl group via Vilsmeier-Haack reaction (POCl3/DMF) under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) and optimize temperature (60–80°C) and stoichiometric ratios (e.g., 1.2 equivalents of DMF). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>98%) .

- Key Parameters : Reaction time (4–8 hrs), inert atmosphere (N2/Ar), and post-reaction quenching (ice-cold water).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Use deuterated DMSO for ¹H/¹³C NMR to resolve hydroxyl (δ 10–12 ppm) and formyl (δ 9.5–10 ppm) protons.

- FT-IR : Confirm nitrile (C≡N, ~2220 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretching vibrations.

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]⁺ (calculated for C₁₂H₇NO₂: 211.05 Da).

- Cross-Validation : Compare spectral data with computational simulations (DFT/B3LYP) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodology : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (λmax = 280 nm) and HPLC.

- Findings : Stability decreases above pH 9 due to deprotonation of the hydroxyl group, leading to hydrolysis of the nitrile moiety. Store in acidic buffers (pH 4–6) for long-term stability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data between theoretical predictions and experimental results for this compound?

- Approach :

- Computational Adjustments : Re-optimize DFT parameters (e.g., solvent effects, dispersion corrections) using Gaussian 15.

- Experimental Replication : Repeat reactions under strictly controlled conditions (e.g., moisture-free, trace O2 exclusion).

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers in experimental datasets .

Q. How can the compound’s electronic properties be leveraged to design fluorescence-based sensors?

- Methodology :

- TD-DFT Calculations : Predict excitation/emission wavelengths (e.g., λex = 350 nm, λem = 450 nm).

- Experimental Validation : Test fluorescence quantum yield using quinine sulfate as a reference.

- Application : Functionalize with metal-binding groups (e.g., pyridine) for selective ion detection .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- Methodology :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water.

- Limits of Detection (LOD) : Achieve 0.01% impurity detection via MRM transitions.

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.999) and precision (%RSD < 2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.